

In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloroisoquinolin-6-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and discusses its potential, though currently underexplored, applications in drug development based on the activities of structurally related molecules.

Core Compound Data

CAS Number: 347146-33-2

Molecular Formula: C₉H₇CIN₂

Molecular Weight: 178.62 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of **1-Chloroisoquinolin-6-amine** is presented in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of potential drug candidates.

Property	Value	Source
Purity	≥95%	[1][2]
Appearance	Solid	[1]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[3]
logP (octanol-water partition coefficient)	2.4704	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	0	[3]

Synthesis of 1-Chloroisoquinolin-6-amine

While a specific, peer-reviewed synthesis protocol for **1-Chloroisoquinolin-6-amine** is not readily available in the public domain, a scientifically sound and plausible two-step synthetic pathway can be proposed based on established organic chemistry methodologies for analogous isoquinoline derivatives. This pathway involves the initial synthesis of the precursor, 1-chloro-6-nitroisoquinoline, followed by the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-Chloroisoquinolin-6-amine**.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and provide a practical framework for the laboratory-scale preparation of **1-Chloroisoquinolin-6-amine**.

Step 1: Synthesis of 1-Chloro-6-nitroisoquinoline (Hypothetical)

The synthesis of the key intermediate, 1-chloro-6-nitroisoquinoline, would likely proceed via the nitration of 1-chloroisoquinoline.

- Materials:

- 1-Chloroisoquinoline
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)

- Procedure:

- In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
- Slowly add 1-chloroisoquinoline to the cooled acid mixture with constant stirring, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 1-chloro-6-nitroisoquinoline.

Step 2: Synthesis of **1-Chloroisoquinolin-6-amine**

This step involves the reduction of the nitro group of 1-chloro-6-nitroisoquinoline to an amine. A reliable method for this transformation is the use of tin(II) chloride dihydrate.[\[2\]](#)

- Materials:

- 1-Chloro-6-nitroisoquinoline
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol or Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

- Procedure:

- Suspend 1-chloro-6-nitroisoquinoline in ethanol or ethyl acetate in a round-bottom flask.
- Add tin(II) chloride dihydrate (typically 4-5 equivalents) to the suspension.
- Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

- Add water to the residue and carefully basify by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This will precipitate tin salts.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **1-Chloroisoquinolin-6-amine**.
- If necessary, purify the product by flash column chromatography.


Potential Applications in Drug Development

While specific biological activity data for **1-Chloroisoquinolin-6-amine** is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoquinoline have shown a wide range of therapeutic potential, including as anticancer, antimicrobial, and anti-inflammatory agents.

Kinase Inhibition

The isoquinoline nucleus is a common feature in many kinase inhibitors. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I), a target implicated in cardiovascular diseases. [4][5] Given its structural similarity, **1-Chloroisoquinolin-6-amine** could be a valuable starting point for the development of novel kinase inhibitors.

A general workflow for screening such compounds against a panel of kinases is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide to 1-Chloroisoquinolin-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b058023#1-chloroisoquinolin-6-amine-cas-number-and-details\]](https://www.benchchem.com/product/b058023#1-chloroisoquinolin-6-amine-cas-number-and-details)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com